

# In-Depth Technical Guide to ML315 (CAS No. 1440251-53-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Identified as a valuable chemical probe, ML315 serves as a critical tool for investigating the physiological and pathological roles of these kinase families in cellular processes such as mRNA splicing and signaling pathway regulation. Its high selectivity makes it a superior tool for dissecting the specific functions of CLK and DYRK kinases in complex biological systems.

# **Chemical and Physical Properties**

ML315, with the CAS number 1440251-53-5, is a synthetic organic compound.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.



Property	Value	Source(s)
IUPAC Name	5-(1,3-benzodioxol-5-yl)-N- [(3,5- dichlorophenyl)methyl]pyrimidi n-4-amine	[1][2][3]
CAS Number	1440251-53-5	[2]
Molecular Formula	C18H13Cl2N3O2	[2][3]
Molecular Weight	374.22 g/mol	[2][3]
Appearance	Solid	[4]
Purity	≥98% by HPLC	[5][2]
Solubility	10 mM in DMSO	[4]
Boiling Point (hydrochloride)	320-325 °C	[2]
Density	1.459±0.06 g/cm³	[2]
InChI Key	JQSJAVBMIMDUFO- UHFFFAOYSA-N	[2]
SMILES	CIC=1C=C(CI)C=C(C1)CNC=2 N=CN=CC2C3=CC=C4OCOC 4=C3	[2]
Synonyms	ML-315	[2]

# **Biological Activity and Mechanism of Action**

ML315 is a potent inhibitor of several members of the CLK and DYRK kinase families. The inhibitory activity, as measured by the half-maximal inhibitory concentration ( $IC_{50}$ ), is detailed in the table below.



Target Kinase	IC50 (nM)	Source(s)
CLK1	68	[5][2][4]
CLK2	231	[5][2][4]
CLK3	>10,000	[4]
CLK4	68	[5][2][4]
DYRK1A	282	[5][2][4]
DYRK1B	1156	[5][2][4]

The mechanism of action of ML315 is through the competitive inhibition of the ATP-binding site of these kinases. By blocking the kinase activity of CLKs, ML315 disrupts the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing. [6][7] Inhibition of DYRK kinases by ML315 affects various signaling pathways that are critical for cell proliferation, differentiation, and survival.[2][3]

# **Signaling Pathways**

ML315, through its inhibition of CLK and DYRK kinases, modulates key signaling pathways implicated in development and disease, including the Hedgehog and Wnt signaling pathways.

### **Hedgehog Signaling Pathway**

DYRK1A, a primary target of ML315, has been shown to phosphorylate the transcription factor GLI1, a key effector of the Hedgehog signaling pathway.[1][8] This phosphorylation promotes the nuclear localization and transcriptional activity of GLI1.[1] By inhibiting DYRK1A, ML315 can prevent GLI1 phosphorylation, leading to its cytoplasmic retention and a subsequent decrease in the transcription of Hedgehog target genes.[1]



Click to download full resolution via product page

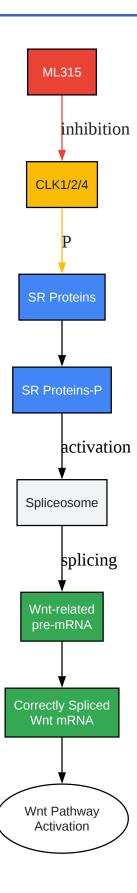
Caption: ML315 inhibits DYRK1A-mediated phosphorylation and nuclear translocation of GLI1.



# **Wnt Signaling Pathway via Alternative Splicing**

CLKs are master regulators of pre-mRNA splicing through their phosphorylation of SR proteins. [6][7] The Wnt signaling pathway is intricately regulated by the expression of various components, many of which are subject to alternative splicing. By inhibiting CLKs, ML315 can alter the splicing patterns of Wnt pathway-related genes, leading to the production of non-functional protein isoforms or the degradation of improperly spliced mRNA transcripts.[9][10] This disruption of the splicing machinery ultimately leads to the downregulation of Wnt signaling.





Click to download full resolution via product page



Caption: ML315 inhibits CLK-mediated phosphorylation of SR proteins, disrupting Wnt pathway gene splicing.

# **Experimental Protocols**

The following are generalized protocols for assessing the activity of ML315. Specific parameters should be optimized for the particular kinase and experimental system.

### In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the IC<sub>50</sub> of ML315 against a purified kinase.

#### Materials:

- · Purified recombinant CLK or DYRK kinase
- Specific peptide substrate for the kinase
- ML315 stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of ML315 in DMSO.
- In a microplate, add the kinase reaction buffer.



- · Add the specific kinase to each well.
- Add the serially diluted ML315 or DMSO (vehicle control).
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and [ $\gamma$ -<sup>33</sup>P]ATP. The ATP concentration should be at the  $K_m$  for each kinase.
- Incubate the reaction for a predetermined time at 30°C.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
- Dry the filter plate and add a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each ML315 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

### **Cell-Based Assay for Target Engagement**

This protocol describes a method to confirm that ML315 engages its target kinase within a cellular context.

#### Materials:

- Cell line expressing the target kinase
- · Cell culture medium and reagents
- ML315 stock solution
- Lysis buffer with protease and phosphatase inhibitors



- Antibodies specific for the phosphorylated substrate of the target kinase and total protein
- · Western blotting reagents and equipment

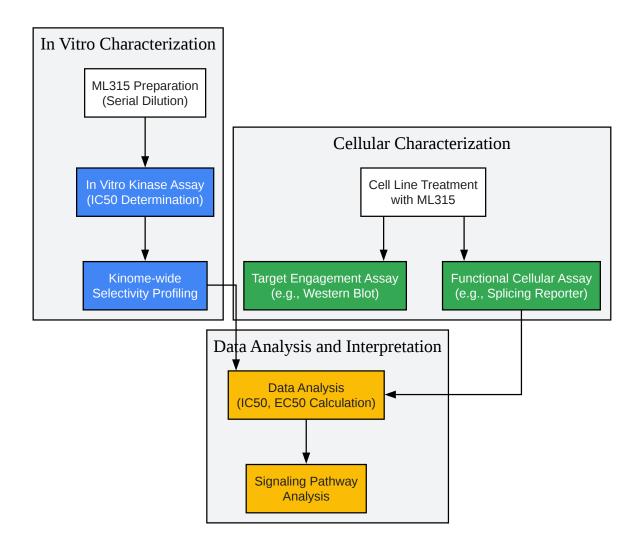
#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of ML315 or DMSO for a specified time.
- Wash the cells with cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against the phosphorylated substrate.
- Wash the membrane and incubate with a secondary antibody.
- Develop the blot using a chemiluminescence detection system.
- Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
- Quantify the band intensities to determine the effect of ML315 on substrate phosphorylation.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like ML315.





Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the kinase inhibitor ML315.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

### Foundational & Exploratory





- 1. Identification of a DYRK1A-mediated phosphorylation site within the nuclear localization sequence of the hedgehog transcription factor GLI1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. N-terminus of the protein kinase CLK1 induces SR protein hyperphosphorylation. [escholarship.org]
- 7. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to ML315 (CAS No. 1440251-53-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580232#ml-315-cas-number-1440251-53-5-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com